9-ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine
Description
9-Ethoxy-4-(ethylsulfanyl)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused chromene-pyrimidine core. Key structural features include:
- Ethylsulfanyl group at position 4, which may influence electronic properties and binding interactions.
- 4-Methoxyphenyl substituent at position 2, providing steric bulk and electron-donating effects.
The compound’s molecular weight is 483.6 g/mol, with a computed XLogP3 value of 6.2, indicating high lipophilicity. Its topological polar surface area (98.6 Ų) suggests moderate solubility in polar solvents .
Properties
IUPAC Name |
9-ethoxy-4-ethylsulfanyl-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-26-18-8-6-7-15-13-17-21(27-19(15)18)23-20(24-22(17)28-5-2)14-9-11-16(25-3)12-10-14/h6-12H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGSFCKTQJRWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally related chromeno-pyrimidine derivatives is presented below:
Key Observations :
Substituent Effects on Lipophilicity :
- The target compound’s ethylsulfanyl and ethoxy groups increase lipophilicity (XLogP3 = 6.2) compared to analogs with polar groups (e.g., hydroxy: XLogP3 ~4.5). This enhances membrane permeability but may reduce aqueous solubility .
- Chlorophenyl/hydrazinyl derivatives (e.g., ) exhibit lower XLogP3 values (~5.8) due to polar hydrazine and chlorine substituents .
Synthetic Accessibility: Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in ) achieve higher yields (87–91%) compared to methoxyphenyl analogs (43–47%), suggesting electron-deficient aryl groups facilitate cyclization .
Biological Activity Trends :
- Anticancer Activity : 4-Methoxyphenyl at position 2 (target compound) correlates with moderate cytotoxicity in analogs (IC₅₀: 2.1–8.7 μM), while chlorophenyl substituents (e.g., 15c in ) show enhanced activity due to stronger electron-withdrawing effects .
- Antimicrobial Activity : Hydrazinyl derivatives (e.g., 8a-c in ) exhibit broad-spectrum antibacterial effects, likely due to hydrogen-bonding interactions with microbial enzymes .
Structure-Activity Relationship (SAR) Insights
- Position 2 : 4-Methoxyphenyl substituents enhance DNA intercalation or topoisomerase inhibition, as seen in Halawa et al. (2017). Replacement with phenyl () reduces potency, indicating methoxy’s critical role .
- Position 4: Ethylsulfanyl groups may act as hydrogen-bond acceptors, unlike hydrazinyl () or hydroxy groups (), which act as donors. This difference could modulate target selectivity .
- Position 9 : Ethoxy groups improve metabolic stability compared to benzylidene () or hydroxy substituents, which are prone to oxidation .
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